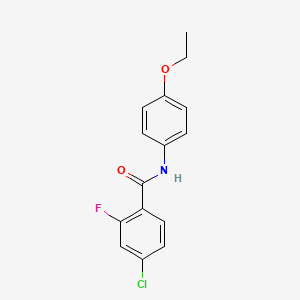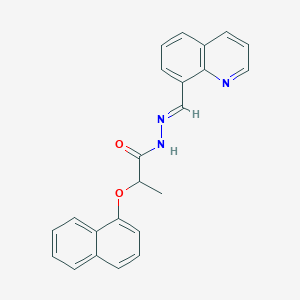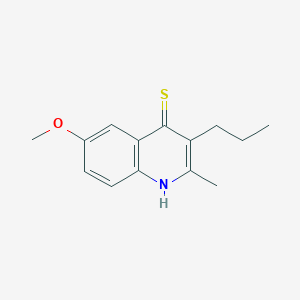
6-methoxy-2-methyl-3-propyl-4-quinolinethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methoxy-2-methyl-3-propyl-4-quinolinethiol (MMPT) is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the quinoline family of compounds, which have been found to possess a range of biological activities. In
作用机制
The mechanism of action of 6-methoxy-2-methyl-3-propyl-4-quinolinethiol is not fully understood, but it is believed to involve the activation of specific signaling pathways in cells. 6-methoxy-2-methyl-3-propyl-4-quinolinethiol has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. 6-methoxy-2-methyl-3-propyl-4-quinolinethiol may also modulate the activity of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
6-methoxy-2-methyl-3-propyl-4-quinolinethiol has been found to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, which may be beneficial in the treatment of various diseases. 6-methoxy-2-methyl-3-propyl-4-quinolinethiol has also been found to increase the production of certain proteins that are involved in cellular repair and regeneration. Additionally, 6-methoxy-2-methyl-3-propyl-4-quinolinethiol has been shown to enhance the survival of neurons in the brain, which may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 6-methoxy-2-methyl-3-propyl-4-quinolinethiol in lab experiments is its relatively low toxicity. 6-methoxy-2-methyl-3-propyl-4-quinolinethiol has been found to have a high therapeutic index, meaning that it is effective at low concentrations and has low toxicity at higher concentrations. However, one limitation of using 6-methoxy-2-methyl-3-propyl-4-quinolinethiol in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 6-methoxy-2-methyl-3-propyl-4-quinolinethiol. One area of research is the development of new synthetic methods for 6-methoxy-2-methyl-3-propyl-4-quinolinethiol that may be more efficient or environmentally friendly. Another area of research is the investigation of the specific signaling pathways that are activated by 6-methoxy-2-methyl-3-propyl-4-quinolinethiol, which may provide insights into its mechanism of action. Additionally, further studies are needed to explore the potential therapeutic applications of 6-methoxy-2-methyl-3-propyl-4-quinolinethiol in the treatment of various diseases.
合成方法
The synthesis of 6-methoxy-2-methyl-3-propyl-4-quinolinethiol involves the reaction of 2-methyl-3-propylquinoline with sulfur and methanol. The reaction is typically carried out under reflux conditions, and the resulting product is purified through recrystallization. The synthesis of 6-methoxy-2-methyl-3-propyl-4-quinolinethiol has been reported in several studies, and the purity of the compound can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学研究应用
6-methoxy-2-methyl-3-propyl-4-quinolinethiol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to possess neuroprotective properties, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 6-methoxy-2-methyl-3-propyl-4-quinolinethiol has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of other diseases such as cancer and cardiovascular disease.
属性
IUPAC Name |
6-methoxy-2-methyl-3-propyl-1H-quinoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c1-4-5-11-9(2)15-13-7-6-10(16-3)8-12(13)14(11)17/h6-8H,4-5H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFYRPKGIGHJGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NC2=C(C1=S)C=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-2-methyl-3-propyl-1H-quinoline-4-thione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxamide](/img/structure/B5709971.png)
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5709981.png)
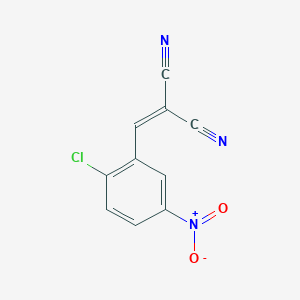
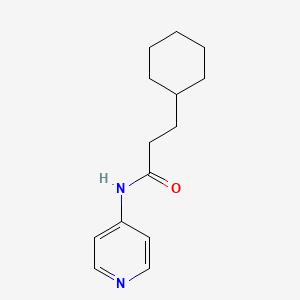
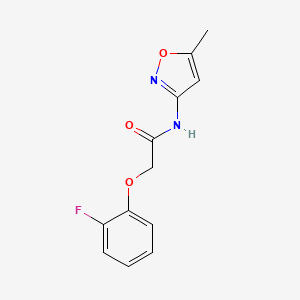
![ethyl 2-[(N-phenylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5710007.png)
![6-[(4-methyl-1-piperazinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5710013.png)
![2-[(3-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5710027.png)

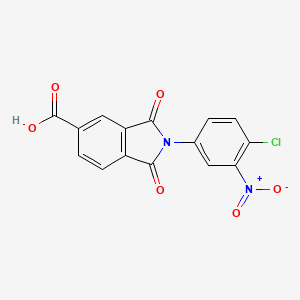
![2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5710034.png)
